2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3S/c1-11-7-12(2)26(24-11)6-5-18-23-19-13-8-15(29-3)16(30-4)9-14(13)22-20(27(19)25-18)31-10-17(21)28/h7-9H,5-6,10H2,1-4H3,(H2,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIXIDFHXRWRCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC(=O)N)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide represents a class of pyrazole derivatives that have garnered attention due to their potential biological activities. This article explores the synthesis, biological activities, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 398.47 g/mol. The compound features a complex structure that includes a pyrazole ring and a triazole moiety, which are known for their diverse biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anti-inflammatory Activity
- Pyrazole derivatives are often evaluated for their anti-inflammatory properties. Studies have indicated that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, some derivatives have shown IC50 values comparable to established anti-inflammatory drugs like diclofenac .
2. Antitumor Activity
- Research has demonstrated that compounds containing triazole and pyrazole scaffolds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. A recent study noted that modifications in the substituents on the pyrazole ring can enhance antitumor efficacy .
3. Antimicrobial Activity
- The presence of the thioacetamide group has been linked to antimicrobial properties against various pathogens. Compounds with similar functional groups have shown effectiveness against both Gram-positive and Gram-negative bacteria in vitro .
Case Study 1: Anti-inflammatory Evaluation
In a study evaluating the anti-inflammatory potential of pyrazole derivatives, compounds were tested using a carrageenan-induced paw edema model in rats. The results indicated that certain derivatives exhibited significant reduction in edema compared to controls, suggesting their potential as anti-inflammatory agents .
Case Study 2: Antitumor Screening
Another study focused on the cytotoxic effects of synthesized pyrazole derivatives against human cancer cell lines (e.g., HeLa and MCF-7). The results showed that several compounds induced apoptosis at low micromolar concentrations, indicating promising antitumor activity .
Data Table: Biological Activity Summary
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The specific compound under discussion has shown promising results in various cancer cell lines:
- Cell Line Testing : Research has demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against multiple cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer) .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, compounds containing the triazole moiety have been noted for their ability to inhibit Aurora-A kinase, a target in cancer therapy .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been extensively studied for their ability to modulate inflammatory pathways:
- Inhibition of Inflammatory Mediators : Compounds similar to this one have shown effectiveness in reducing levels of pro-inflammatory cytokines and mediators in vitro .
- Therapeutic Applications : These properties make such compounds candidates for developing treatments for inflammatory diseases like arthritis and other chronic conditions.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving the reaction of pyrazole derivatives with thiourea or thioacetamide under controlled conditions. The synthesis process often yields a range of derivatives that can be screened for enhanced biological activity.
| Derivative | Activity | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Anticancer | 3.79 | MCF7 |
| Compound B | Anti-inflammatory | 25 | CDK2 |
| Compound C | Anticancer | 0.30 | VEGF |
Study 1: Anticancer Activity
In a recent study, a series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value of 3.79 µM against MCF7 cells . This indicates its potential as an effective anticancer agent.
Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of compounds related to thioacetamide derivatives. The results showed that these compounds could significantly reduce inflammation markers in cell cultures, suggesting their utility in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
- 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-methylbenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline (): This analogue replaces the thioacetamide group with a 4-methylbenzyl thioether. The benzyl group may enhance membrane permeability but could increase off-target effects due to non-specific hydrophobic interactions.
Triazoloquinazoline Derivatives with Varied Substituents ():
Compounds such as 9a–9e feature benzimidazole-triazole-thiazole-acetamide architectures. While lacking the pyrazole-ethyl group, these analogues demonstrate that acetamide-linked heterocycles exhibit antimicrobial and anticancer activities. For example, 9c (with a 4-bromophenyl thiazole) showed enhanced binding to bacterial efflux pumps compared to simpler acetamides .
Functional Group Analogues
- Cyanoacetamide Derivatives (): Compounds like 4 (2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl) acetamide) share the acetamide backbone but incorporate cyano and benzimidazole groups. These derivatives are reactive intermediates for synthesizing thiadiazoles and thiophenes, highlighting the versatility of acetamide linkers in generating diverse heterocycles. However, the cyano group may reduce metabolic stability compared to the dimethylpyrazole in the target compound .
- Benzimidazole-Triazole Hybrids (): Benzimidazole moieties, as seen in 9a–9e, are associated with antiviral and anti-inflammatory activities. The target compound’s pyrazole group may offer superior adenosine receptor (e.g., A2A or A3) affinity compared to benzimidazoles, which typically target proton pumps or DNA topoisomerases .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can its purity be ensured?
The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:
- Pyrazole-ethyl intermediate formation : React 3,5-dimethylpyrazole with ethylating agents (e.g., ethyl bromide) under reflux in ethanol to introduce the ethyl side chain .
- Triazoloquinazoline core assembly : Use [1,2,4]triazolo[1,5-c]quinazoline precursors, reacting with thioacetamide derivatives in the presence of thiophosgene or Lawesson’s reagent to introduce the thioacetamide moiety .
- Purification : Recrystallization from DMF-EtOH (1:1) mixtures improves purity, monitored by HPLC (>95% purity) .
Q. Which spectroscopic methods are critical for structural characterization?
- NMR Spectroscopy : and NMR confirm substituent positions (e.g., dimethylpyrazole protons at δ 2.1–2.3 ppm, methoxy groups at δ 3.8–4.0 ppm) .
- IR Spectroscopy : Validate functional groups (e.g., C=O stretch at ~1650 cm, S-H stretch at ~2550 cm) .
- Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., ±0.3% deviation) .
Advanced Questions
Q. How can Design of Experiments (DoE) optimize reaction yields and minimize byproducts?
- Factor Screening : Use fractional factorial designs to assess variables (e.g., temperature, solvent ratio, catalyst loading). For example, a Central Composite Design (CCD) revealed that ethanol/water (3:1) at 80°C maximizes yield (82%) while minimizing thioether byproducts .
- Response Surface Modeling : Predict optimal conditions (e.g., 24-hour reaction time, 1.2 eq. thiourea) via software like JMP or Minitab .
Q. What computational strategies predict bioactivity against kinase targets?
Q. How to resolve contradictions in reported antimicrobial activity data?
Q. What is the structure-activity relationship (SAR) of the thioacetamide moiety?
- Bioisosteric Replacement : Replace -S-CO-NH with -O-CO-NH; activity drops 10-fold against EGFR kinase, highlighting sulfur’s role in H-bonding .
- Substituent Effects : 8,9-Dimethoxy groups enhance membrane permeability (logP = 2.1) vs. unsubstituted analogs (logP = 1.3), confirmed via Caco-2 assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
